molecular formula C5H8N4 B156686 6-Methyl-2,4-pyrimidinediamine CAS No. 1791-73-7

6-Methyl-2,4-pyrimidinediamine

Cat. No. B156686
Key on ui cas rn: 1791-73-7
M. Wt: 124.14 g/mol
InChI Key: HERHQNVDSHUKAK-UHFFFAOYSA-N
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Patent
US05622954

Procedure details

A mixture of 50.0 grams (0.348 mole) of 2-amino-4-chloro-6-methylpyrimidine (commercially available) and 100 mL of aqueous 30% ammonia in 400 mL of methanol is placed in a high pressure vessel and heated to 130°-165° C. under a pressure of 140-250 psig, where it is stirred for 13 hours. After this time, the reaction mixture is allowed to cool to ambient temperature. The reaction vessel is then opened and the reaction mixture is removed. The reaction vessel is washed with 200 mL of methanol, and the wash is combined with the reaction mixture. The combination is concentrated under reduced pressure to a residual solid. The solid is then stirred for 2 hours at ambient temperature with 100 mL of aqueous 30% ammonia. The mixture is cooled to 0° C., and the solid is collected by filtration. The solid is dried, yielding 40.8 grams of 2,4-diamino-6-methylpyrimidine. The NMR spectrum is consistent with the proposed structure.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([CH3:9])[N:3]=1.[NH3:10]>CO>[NH2:1][C:2]1[N:7]=[C:6]([NH2:10])[CH:5]=[C:4]([CH3:9])[N:3]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 13 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is placed in a high pressure vessel
TEMPERATURE
Type
TEMPERATURE
Details
heated to 130°-165° C. under a pressure of 140-250 psig, where it
CUSTOM
Type
CUSTOM
Details
the reaction mixture is removed
WASH
Type
WASH
Details
The reaction vessel is washed with 200 mL of methanol
CONCENTRATION
Type
CONCENTRATION
Details
The combination is concentrated under reduced pressure to a residual solid
STIRRING
Type
STIRRING
Details
The solid is then stirred for 2 hours at ambient temperature with 100 mL of aqueous 30% ammonia
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the solid is collected by filtration
CUSTOM
Type
CUSTOM
Details
The solid is dried

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
NC1=NC(=CC(=N1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 40.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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